molecular formula C25H28O5 B14959389 methyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

methyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B14959389
M. Wt: 408.5 g/mol
InChI Key: FADSVKHSIPGTHJ-UHFFFAOYSA-N
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Description

Methyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a hexyl chain, a phenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-hexyl-4-phenyl-2H-chromen-2-one with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to generate reactive oxygen species (ROS) upon oxidation can contribute to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the hexyl chain and the phenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxypropanoate

InChI

InChI=1S/C25H28O5/c1-4-5-6-8-13-19-14-21-20(18-11-9-7-10-12-18)15-24(26)30-23(21)16-22(19)29-17(2)25(27)28-3/h7,9-12,14-17H,4-6,8,13H2,1-3H3

InChI Key

FADSVKHSIPGTHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OC(C)C(=O)OC)OC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

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